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Triethylammonium (TEA) salts, primarily triethylammonium bicarbonate (TEAB) and
triethylammonium acetate (TEAA), are integral volatile buffers in mass spectrometry-based
proteomics. Their volatility makes them compatible with mass spectrometry (MS) as they can
be easily removed by lyophilization, preventing ion suppression and contamination of the
instrument.[1][2] This document provides detailed application notes and protocols for the use of
these reagents in various stages of proteomics sample preparation.

Overview of Triethylammonium Buffers

Triethylammonium-based buffers are favored in many proteomics applications due to their
buffering capacity in the optimal pH range for common enzymatic digestions and labeling
reactions.

© 2025 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b8662869?utm_src=pdf-interest
https://www.benchchem.com/product/b8662869?utm_src=pdf-body
https://www.benchchem.com/product/b8662869?utm_src=pdf-body
https://www.benchchem.com/product/b8662869?utm_src=pdf-body
https://sites.psu.edu/msproteomics/2014/01/22/ammonium-bicarbonate-or-triethylammonium-bicarbonate/
https://www.ncbi.nlm.nih.gov/books/NBK126175/table/massspec.T.volatile_hplc_modifiers_used/
https://www.benchchem.com/product/b8662869?utm_src=pdf-body
https://www.benchchem.com/product/b8662869?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8662869?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Common
Buffer Concentration Typical pH Range Key Applications
Range
In-solution and in-gel
protein digestion,
Tandem Mass Tag
Triethylammonium (TMT) labeling,
_ 50-200 mM 8.0-10.0 _ o
Bicarbonate (TEAB) protein solubilization,
ion-exchange
chromatography.[1][3]
[4]
Peptide desalting, ion-
Triethylammonium pairing reagent in
10-100 mM 6.0-7.0
Acetate (TEAA) reverse-phase

chromatography.[5][6]

Key Applications and Protocols
In-Solution Protein Digestion using TEAB

TEAB is a widely used buffer for the enzymatic digestion of proteins in solution, primarily due to
its optimal pH for trypsin activity (around pH 8).[1] Its volatility ensures it does not interfere with
downstream mass spectrometry analysis.[3]

Experimental Workflow for In-Solution Digestion
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Caption: Workflow for in-solution protein digestion using TEAB buffer.
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Protocol: In-Solution Digestion

e Protein Solubilization and Denaturation:

o Resuspend the protein pellet in a denaturing buffer such as 8 M urea in 100 mM TEAB, pH
8.5.

o Reduction:

o Add Dithiothreitol (DTT) to a final concentration of 10 mM.

o Incubate at 56°C for 30 minutes.

o Alkylation:

o Cool the sample to room temperature.

o Add iodoacetamide (IAA) to a final concentration of 20 mM.

o Incubate in the dark at room temperature for 30 minutes.

e Enzymatic Digestion:

o Dilute the sample with 50 mM TEAB, pH 8.5, to reduce the urea concentration to below 2
M.

o Add sequencing-grade trypsin at a 1:50 enzyme-to-protein ratio (w/w).

o Incubate at 37°C overnight (12-16 hours).

e Quenching and Cleanup:

o

Stop the digestion by adding formic acid to a final concentration of 1%.

[¢]

Proceed with peptide desalting using a C18 solid-phase extraction (SPE) cartridge.

[e]

Lyophilize the purified peptides.
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Tandem Mass Tag (TMT) Labeling in TEAB Buffer

TEAB is the buffer of choice for amine-reactive TMT labeling, as it provides the necessary
alkaline pH for the reaction to proceed efficiently.[3][7][8]

Experimental Workflow for TMT Labeling
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Caption: Workflow for TMT labeling of peptides using TEAB buffer.
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Protocol: TMT Labeling

Peptide Reconstitution:

o Resuspend the dried peptide samples in 100 pL of 100 mM TEAB.[8]

TMT Reagent Preparation:
o Allow the TMT reagent vials to equilibrate to room temperature.

o Add anhydrous acetonitrile to each vial (e.g., 41 pL for a 0.8 mg vial) and vortex to
dissolve.[8]

Labeling Reaction:
o Add the TMT reagent to the peptide solution.

o Incubate at room temperature for 1 hour.[9]

Quenching:
o Add 8 pL of 5% hydroxylamine to each sample to quench the reaction.[8]

o Incubate for 15 minutes at room temperature.[8]

Sample Pooling and Cleanup:
o Combine the labeled samples into a single tube.
o Desalt the pooled sample using a C18 SPE cartridge.

o Lyophilize the labeled peptides.

Peptide Desalting with Triethylammonium Acetate
(TEAA)

While trifluoroacetic acid (TFA) is a common ion-pairing agent for peptide desalting, TEAA has
been shown to improve the recovery of certain post-translationally modified peptides, such as
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ADP-ribosylated peptides.[5]

Quantitative Comparison of lon-Pairing Reagents for ADP-Ribosylated Peptide Recovery

o Number of Identified
lon-Pairing Reagent . ) Fold Change vs. TFA
Modified Peptides

0.1% Trifluoroacetic Acid (TFA)  >200 1x

100 mM Triethylammonium
Acetate (TEAA)

~600 ~3X

Data summarized from a study on solid-phase extraction of ADP-ribosylated peptides.[5]
Protocol: Peptide Desalting with TEAA
o Sample Acidification:
o To the digested peptide solution, add TEAA to a final concentration of 100 mM.[5]
o SPE Cartridge Conditioning:
o Condition a tC18 Sep-Pak cartridge with 100% acetonitrile.
o Equilibrate the cartridge with 100 mM TEAA.[5]
e Sample Loading:
o Load the acidified peptide sample onto the conditioned cartridge.
e Washing:
o Wash the cartridge with 100 mM TEAA to remove salts and other impurities.[5]
o Elution:
o Elute the peptides with a solution of 50% acetonitrile in 0.1% formic acid.

 Lyophilization:
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o Dry the eluted peptides using a vacuum concentrator.

Phosphopeptide Enrichment

TEAB is also utilized in phosphoproteomics workflows, particularly in the elution of
phosphopeptides from enrichment materials like titanium dioxide (TiO2) or immobilized metal
affinity chromatography (IMAC) resins.

Logical Relationship in Stepwise Elution of Phosphopeptides

Ghosphopeptides Bound to Matria
[Elution with 200 mM TEAB (pH 8.59

">~ _Remaining Peptides
Singly Phosphorylated Peptides

“A

Elution with 3% Ammonium Hydroxide (pH 11.5)

Multiply Phosphorylated Peptides

Click to download full resolution via product page
Caption: Stepwise elution for fractionating phosphopeptides.
Protocol: Phosphopeptide Elution
This protocol assumes prior enrichment of phosphopeptides on an affinity matrix.
 First Elution (Singly Phosphorylated Peptides):

o Add 100 mM TEAB, pH 8.5, to the enrichment matrix.[10]
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o Incubate and collect the eluate containing predominantly singly phosphorylated peptides.

e Second Elution (Multiply Phosphorylated Peptides):

o To the same matrix, add a stronger elution buffer such as 3% ammonium hydroxide, pH
11.5.[10]

o Incubate and collect the eluate containing a higher proportion of multiply phosphorylated
peptides.

Considerations and Best Practices

o Purity: Always use high-purity, MS-grade triethylammonium salts to avoid contamination.
o Freshness: Prepare TEAB solutions fresh, as they can degrade over time.[2]

e pH Adjustment: Carefully adjust the pH of TEAB and TEAA buffers for optimal performance
in specific applications.

» Deamidation: Be aware that TEAB can induce artificial asparagine deamidation, which may
be a concern in studies focused on this post-translational modification.[11][12] Ammonium
acetate at pH 6 is a recommended alternative to minimize this artifact.[11]

 Volatility: Ensure complete removal of the buffers by lyophilization before MS analysis to
prevent ion suppression.[1]

By following these detailed protocols and considering the best practices, researchers can
effectively utilize triethylammonium-based buffers to achieve high-quality and reproducible
results in their proteomics experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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